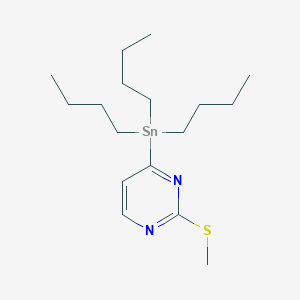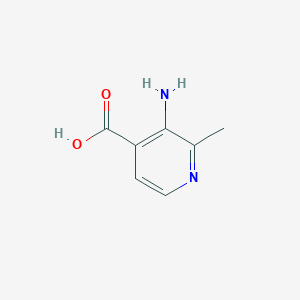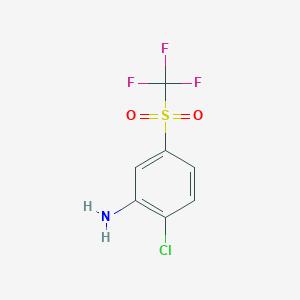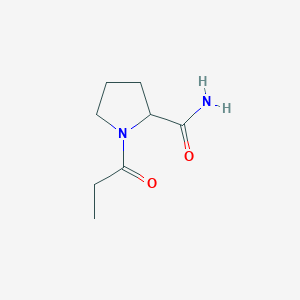
1-Propionylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propionylpyrrolidine-2-carboxamide, also known as Pyrrolidinyl Valerophenone or PVP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has been widely used as a stimulant and psychoactive substance. PVP has been found to have a high potential for abuse and addiction, and its use has been associated with adverse health effects. Despite these risks, PVP has been the subject of extensive scientific research, particularly in the fields of pharmacology and toxicology.
作用機序
PVP acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for its stimulant properties and its potential for abuse and addiction. PVP has also been found to have a high affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The use of PVP has been associated with a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to tissue damage and organ failure. PVP has been shown to have neurotoxic effects, particularly in the dopaminergic system, which may contribute to its potential for addiction and other adverse health effects.
実験室実験の利点と制限
PVP has several advantages for use in laboratory experiments, including its well-established synthesis method and its ability to act as a dopamine reuptake inhibitor. However, its potential for abuse and addiction, as well as its adverse health effects, limit its use in clinical and research settings.
将来の方向性
There are several future directions for research on PVP, including the development of new synthesis methods that may reduce its potential for abuse and addiction. Additionally, further studies are needed to better understand its mechanism of action and its potential therapeutic applications. Finally, research is needed to develop effective treatments for PVP addiction and other adverse health effects associated with its use.
合成法
PVP is synthesized by the reaction of 2-bromovalerophenone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization to obtain pure PVP. This synthesis method has been well-established and is widely used in the production of PVP for research purposes.
科学的研究の応用
PVP has been extensively studied for its pharmacological properties, including its effects on the central nervous system and its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This mechanism of action has been linked to its stimulant properties and its potential for abuse and addiction.
PVP has also been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. However, due to its high potential for abuse and addiction, its clinical use has been limited.
特性
CAS番号 |
122000-62-8 |
|---|---|
製品名 |
1-Propionylpyrrolidine-2-carboxamide |
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
1-propanoylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h6H,2-5H2,1H3,(H2,9,12) |
InChIキー |
MYHAGSBBAMIZGD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCCC1C(=O)N |
正規SMILES |
CCC(=O)N1CCCC1C(=O)N |
同義語 |
2-Pyrrolidinecarboxamide,1-(1-oxopropyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



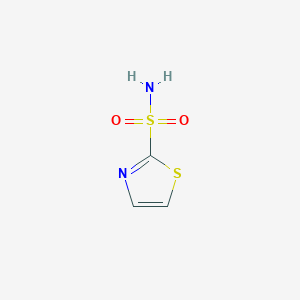
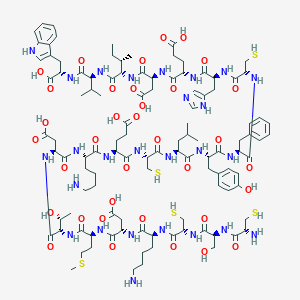

![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
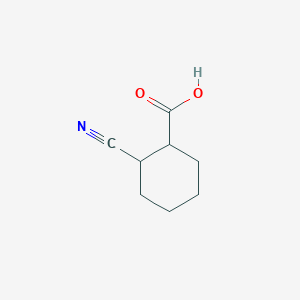
![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)

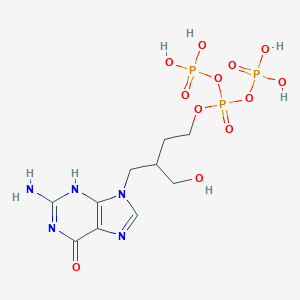
![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)

